molecular formula C20H25N7O4 B2475181 Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034203-69-3

Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2475181
CAS No.: 2034203-69-3
M. Wt: 427.465
InChI Key: NRVSNGAPHZXYOS-UHFFFAOYSA-N
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Description

The compound Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (hereafter referred to as the "target compound") features a hybrid heterocyclic scaffold with three key structural elements:

  • A triazolo[4,3-a]pyridine core, known for its role in medicinal chemistry as a kinase inhibitor or receptor modulator.
  • A 3-methyl-1,2,4-oxadiazol-5-yl substituent at the 8-position of the triazolo-pyridine, which enhances metabolic stability and binding affinity.
  • A pyrrolidine-1-carboxylate side chain functionalized with a tert-butyl carbamate group, likely serving as a protective group during synthesis or influencing solubility .

Properties

IUPAC Name

tert-butyl 2-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O4/c1-12-22-18(31-25-12)13-7-5-10-27-15(23-24-16(13)27)11-21-17(28)14-8-6-9-26(14)19(29)30-20(2,3)4/h5,7,10,14H,6,8-9,11H2,1-4H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVSNGAPHZXYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4CCCN4C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Oxadiazole and Triazole Moieties : Known for their diverse pharmacological profiles.
  • Pyrrolidine Ring : Imparts structural rigidity and may enhance binding interactions with biological targets.

The molecular formula is C18H24N6O4C_{18}H_{24}N_{6}O_{4} with a molecular weight of approximately 396.43 g/mol.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through:

  • Hydrogen Bonding : The presence of nitrogen and oxygen in the structure allows for potential hydrogen bond formation with target proteins.
  • Hydrophobic Interactions : The tert-butyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and triazole rings often exhibit antimicrobial properties. A study highlighted that similar compounds showed significant activity against various bacterial strains, suggesting potential as antimicrobial agents .

Antitubercular Activity

In a related study involving triazole derivatives, compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating strong potential for further development in treating tuberculosis .

Anticancer Potential

Compounds with oxadiazole moieties have been recognized for their anticancer properties. Research has shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation :
    • A series of oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the oxadiazole structure significantly influenced antibacterial potency.
    • Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL.
  • Antitubercular Activity :
    • A compound similar in structure to this compound was evaluated for its efficacy against Mycobacterium tuberculosis.
    • Findings : The most active compound showed an IC90 of 40.32 μM, demonstrating significant antitubercular activity while remaining non-toxic to human cells .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamateOxadiazole ringAntimicrobial
Tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridineDihydropyridine structureAnticancer
Substituted N-benzamide derivativesTriazole derivativesAntitubercular

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that derivatives of oxadiazoles and triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with oxadiazole and triazole moieties have demonstrated antimicrobial activities against a range of pathogens. The incorporation of these functional groups into the structure of tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate may enhance its efficacy as an antimicrobial agent .

Synthetic Routes

The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole and triazole rings followed by coupling reactions to form the final product. Various synthetic methodologies such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .

Characterization Techniques

Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity .

Biological Assessment

In a study assessing the biological activity of related compounds, derivatives containing both oxadiazole and triazole showed promising results against Mycobacterium tuberculosis. Compounds were evaluated for their inhibitory concentrations (IC50), revealing significant anti-tubercular activity . This suggests that similar derivatives could be developed from this compound.

Antiviral Activity

Research has also indicated that triazole derivatives can exhibit antiviral properties. A case study involving the synthesis of triazolo-pyridine derivatives demonstrated their effectiveness against viral infections by inhibiting viral replication . This points to a potential application for this compound in antiviral drug development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate group undergoes nucleophilic substitution under acidic conditions, facilitating deprotection or functionalization.

Reaction Type Reagents/Conditions Outcome Reference
Boc DeprotectionTrifluoroacetic acid (TFA), CH₂Cl₂, 0–25°CCleavage of tert-butyl group to yield primary amine intermediate
Carbamate AlkylationAlkyl halides, K₂CO₃, DMF, 60°CSubstitution of tert-butyl with alkyl groups via SN2 mechanism
  • Mechanistic Insight : Acid-mediated protonation of the carbamate oxygen weakens the C–O bond, enabling tert-butyl group removal.

Cyclization and Heterocycle Formation

The 1,2,4-triazolo[4,3-a]pyridine core participates in cycloaddition and annulation reactions.

Reaction Type Reagents/Conditions Outcome Reference
Oxadiazole Ring OpeningH₂O, HCl (concentrated), refluxHydrolysis of 1,2,4-oxadiazole to amidoxime intermediate
Triazole FunctionalizationCuI, aryl boronic acids, Pd(PPh₃)₄Suzuki-Miyaura coupling at the triazole C–H position
  • Key Observation : The 3-methyl-1,2,4-oxadiazol-5-yl group exhibits stability under mild conditions but undergoes hydrolysis in strong acids to form amidoximes .

Cross-Coupling Reactions

The triazolo-pyridine moiety enables palladium-catalyzed cross-coupling for structural diversification.

Reaction Type Reagents/Conditions Outcome Reference
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DME, 80°CIntroduction of aryl/heteroaryl groups at the pyridine C–H position
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneInstallation of amine substituents on the triazole ring
  • Yield Data : Suzuki couplings achieve moderate to high yields (60–85%) depending on the boronic acid partner .

Functional Group Transformations

The pyrrolidine carbamate and methyl-oxadiazole groups undergo selective modifications.

Reaction Type Reagents/Conditions Outcome Reference
Carbamoyl HydrolysisLiOH, THF/H₂O, 50°CCleavage of carbamate to secondary amine
Oxadiazole Methyl OxidationKMnO₄, H₂O, 0°CConversion of 3-methyl to 3-carboxylic acid derivative
  • Selectivity Note : Oxidation of the oxadiazole methyl group requires controlled conditions to avoid over-oxidation .

Stability and Side Reactions

Under prolonged storage or harsh conditions, degradation pathways include:

  • Hydrolytic Degradation : Slow hydrolysis of the carbamate in humid environments.

  • Thermal Rearrangement : Triazolo-pyridine ring reorganization at >150°C .

Comparison with Similar Compounds

Research Findings and Limitations

While detailed biological data for the target compound are absent in the evidence, structural inferences suggest:

  • Advantages : The oxadiazole-pyrrolidine combination balances metabolic stability and conformational rigidity, advantageous for oral bioavailability.

Comparative studies of analogs indicate that minor structural changes (e.g., replacing oxadiazole with isoxazole or piperidine with pyrrolidine) significantly alter pharmacokinetic profiles. However, empirical validation is required for the target compound.

Q & A

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions. Dichloromethane balances reactivity and selectivity .
  • Catalyst Optimization : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency by reducing palladium black formation .
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) during coupling minimizes decomposition of heat-sensitive intermediates .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate regioisomers .

How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts)?

Advanced
Discrepancies often arise from solvation effects or conformational flexibility:

Solvent Correction : Compare experimental NMR (in CDCl₃) with DFT calculations using a polarizable continuum model (PCM) for solvent effects .

Dynamic Effects : Perform molecular dynamics (MD) simulations to assess rotational barriers of the pyrrolidine ring, which may cause signal splitting .

Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., de-esterified derivatives) that skew spectral data .

What strategies are effective for designing structure-activity relationship (SAR) studies?

Advanced
Focus on modular derivatization of key pharmacophores:

Oxadiazole Modifications : Replace 3-methyl with CF₃ or aryl groups to evaluate steric/electronic effects on target binding .

Pyrrolidine Substitutions : Introduce sp³-hybridized substituents (e.g., hydroxyl, fluorine) to probe conformational rigidity .

Triazolo-Pyridine Variants : Synthesize analogs with [1,2,3]-triazolo or pyrazolo-pyridine cores to assess heterocycle specificity .
Assays : Use SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to validate target engagement .

How can enzymatic inhibition mechanisms be elucidated for this compound?

Q. Advanced

  • Kinetic Studies : Measure IC₅₀ under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis : Introduce point mutations (e.g., WDR5 L152A) to identify critical binding residues .
  • Docking Simulations : Use AutoDock Vina with crystal structures (PDB: 3S2M) to map interactions with catalytic pockets .

What derivatization strategies enhance solubility without compromising bioactivity?

Q. Advanced

  • PEGylation : Attach polyethylene glycol (PEG) to the pyrrolidine carboxylate via ester linkages .
  • Prodrug Design : Convert tert-butyl esters to phosphate salts for improved aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance bioavailability .

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